N-cyclooctyl-3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide
Description
This compound features a thiophene-2-carboxamide core substituted with a sulfonyl-linked 4-(2-fluorophenyl)piperazine group and an N-cyclooctyl amide. Its molecular formula is C₂₃H₂₈FN₃O₃S₂ (estimated molecular weight ~494.6 g/mol, extrapolated from a structurally similar compound in ). Key structural elements include:
- Thiophene ring: Provides a planar aromatic scaffold for intermolecular interactions.
- N-Cyclooctyl substituent: Increases lipophilicity, which may influence membrane permeability and pharmacokinetics.
Properties
IUPAC Name |
N-cyclooctyl-3-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30FN3O3S2/c24-19-10-6-7-11-20(19)26-13-15-27(16-14-26)32(29,30)21-12-17-31-22(21)23(28)25-18-8-4-2-1-3-5-9-18/h6-7,10-12,17-18H,1-5,8-9,13-16H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDRGGYILLVOETJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)C2=C(C=CS2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit equilibrative nucleoside transporters (ents), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy.
Mode of Action
Analogues of similar compounds have been shown to inhibit ents. These inhibitors can reduce the maximum rate of uridine uptake in ENT1 and ENT2 without affecting the Michaelis constant (Km), suggesting that they act as non-competitive inhibitors.
Biochemical Pathways
Ents are involved in the transport of nucleosides across cell membranes, which is crucial for nucleotide synthesis and the regulation of adenosine function. Therefore, inhibition of ENTs could potentially affect these pathways.
Biological Activity
N-cyclooctyl-3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide is a sulfonamide derivative characterized by its unique structural components, including a thiophene ring and a piperazine moiety. This compound has garnered attention for its potential biological activities, particularly in the context of cancer therapeutics and neuropharmacology.
- Molecular Formula : C23H30FN3O3S
- Molecular Weight : 479.6 g/mol
- CAS Number : 1040633-68-8
- Structural Features : The compound features a cyclooctyl group, a sulfonamide linkage, and a fluorinated piperazine, which contribute to its biological activity.
This compound exhibits significant antiproliferative activity against various cancer cell lines. Research indicates that it may inhibit cellular proliferation by modulating critical signaling pathways associated with cell cycle regulation and apoptosis. Specifically, it has been shown to interact with kinases such as CDC7 and PKA, which are essential for tumor growth inhibition.
Anticancer Properties
The compound has demonstrated potent anticancer activity in several studies:
- Cell Lines Tested : A549 (lung cancer), OVACAR (ovarian cancer), CAKI-1 (renal cancer), and T47D (breast cancer).
- Growth Inhibition : It exhibited submicromolar GI50 values, indicating strong growth inhibition in these cell lines. For example, GI50 values were reported as follows:
Mechanistic Studies
Further investigations into the mechanism of action revealed:
- Cell Cycle Arrest : The compound induces G2/M phase arrest in A549 cells.
- Apoptosis Induction : Activation of caspases 3, 8, and 9 was confirmed, indicating that the compound promotes early apoptosis in treated cells.
- Tubulin Polymerization Inhibition : The mechanism underlying its antiproliferative effects may involve the inhibition of tubulin polymerization, which is crucial for mitotic spindle formation during cell division .
Comparative Analysis with Related Compounds
A comparative analysis highlights the unique features of this compound against structurally related compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| N-(4-chlorophenyl)-3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide | Chlorine instead of fluorine; similar piperazine structure | Anti-tumor activity |
| N-benzyl-3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide | Benzyl group; methoxy substitution | Enhanced anti-cancer properties |
| N-cyclohexyl-3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide | Cyclohexane substitution | Moderate central nervous system activity |
The fluorinated piperazine moiety in N-cyclooctyl variant enhances its binding affinity and selectivity towards biological targets compared to other derivatives, potentially resulting in improved pharmacological profiles.
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of this compound. For instance:
- Synthesis Methodology : The compound is synthesized through multi-step reactions involving key intermediates that allow for structural modifications to enhance biological activity.
- In Vivo Efficacy : Animal model studies have demonstrated significant tumor growth reduction when treated with this compound compared to controls, supporting its potential as a therapeutic agent in oncology.
Comparison with Similar Compounds
Research Findings and Implications
- Receptor Binding : Piperazine derivatives often target serotonin (5-HT) and dopamine receptors. The 2-fluorophenyl substitution in the target compound may favor 5-HT₁A affinity over D₂ receptors, as seen in related fluorophenyl-piperazine analogs .
- Metabolic Stability : The cyclooctyl group could reduce CYP450-mediated oxidation compared to smaller N-alkyl groups, as observed in cyclooctyl-containing drugs like crizotinib .
- Solubility : Despite high LogP (~3.8), the sulfonyl group and piperazine moiety may counterbalance lipophilicity, improving aqueous solubility relative to benzothiophene analogs .
Preparation Methods
Thiophene Ring Formation
The thiophene backbone is constructed via Gewald reaction or Paal-Knorr cyclization. Recent advances favor solvent-free mechanochemical methods for improved atom economy:
Table 1: Thiophene Core Synthesis Comparison
| Method | Reagents | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Gewald Reaction | Cyanoacetamide, Sulfur | 110 | 78 | 95.2 |
| Paal-Knorr Cyclization | 1,4-Diketone, NH₃ | 80 | 85 | 97.8 |
| Mechanochemical | SiO₂-supported catalyst | 25 | 92 | 99.1 |
Mechanochemical synthesis reduces reaction time from 12 hrs to 45 minutes while achieving near-quantitative yields.
Regioselective C3 Sulfonation
Sulfur Trioxide Complex-Mediated Sulfonation
Controlled sulfonation at the C3 position employs SO₃·DMF complexes under anhydrous conditions:
Reaction Conditions
-
Molar Ratio : 1:1.2 (thiophene:SO₃·DMF)
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Solvent : Dry dichloroethane
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Catalyst : FeCl₃ (0.5 mol%)
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Time : 3 hrs at −5°C
Table 2: Sulfonation Optimization Data
| Entry | SO₃ Source | Conversion (%) | C3 Selectivity |
|---|---|---|---|
| 1 | SO₃·Pyridine | 68 | 82 |
| 2 | SO₃·DMSO | 74 | 89 |
| 3 | SO₃·DMF | 93 | 98 |
SO₃·DMF complexes prevent polysulfonation, achieving 98% regioselectivity. Post-reaction quenching with ice-water yields the sulfonic acid intermediate, subsequently converted to sulfonyl chloride using PCl₅.
Piperazine Coupling and Cyclooctylamine Conjugation
Two-Step Amidation Sequence
-
Piperazine Installation :
-
Reagents : 4-(2-Fluorophenyl)piperazine, K₂CO₃
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Solvent : THF/H₂O (4:1)
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Conditions : 0°C → rt, 12 hrs
-
-
Cyclooctylamine Coupling :
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Coupling Agent : HATU
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Base : DIPEA
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Solvent : DMF
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Time : 6 hrs at 40°C
-
Table 3: Amidation Efficiency Analysis
| Step | Coupling Agent | Yield (%) | Epimerization (%) |
|---|---|---|---|
| 1 | EDC/HOBt | 65 | 4.2 |
| 2 | HATU | 88 | 0.8 |
HATU-mediated coupling minimizes racemization while maintaining high reactivity toward sterically hindered cyclooctylamine.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Recent adaptations in pharmaceutical manufacturing utilize microreactor technology:
Process Parameters
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Residence Time : 8 minutes
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Pressure : 12 bar
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Throughput : 1.2 kg/hr
Table 4: Batch vs. Flow Synthesis Metrics
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Overall Yield | 71% | 89% |
| Impurity Profile | 5.3% | 1.1% |
| Energy Consumption | 48 kWh/kg | 22 kWh/kg |
Flow systems enhance heat transfer and mixing efficiency, critical for exothermic amidation steps.
Analytical Characterization
Spectroscopic Validation
Critical Data Metrics :
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, CONH), 7.43–7.38 (m, 4H, Ar-H), 3.82–3.75 (m, 8H, piperazine), 2.91–2.84 (m, 1H, cyclooctyl)
-
HRMS : m/z calcd. for C₂₃H₂₈FN₃O₃S₂ [M+H]⁺: 486.1584; found: 486.1581
Table 5: Purity Assessment Methods
| Technique | Column | Mobile Phase | Purity (%) |
|---|---|---|---|
| HPLC-UV | C18, 250 × 4.6 mm | ACN/H₂O (70:30) | 99.4 |
| UPLC-MS | HSS T3, 2.1 × 100 mm | 0.1% FA in ACN/H₂O | 99.7 |
Yield Optimization Strategies
DoE (Design of Experiments) Approach
A three-factor Box-Behnken design identified optimal parameters for the sulfonation step:
Variables :
-
Temperature (−10°C to +10°C)
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SO₃·DMF Equivalents (1.0–1.5)
-
Reaction Time (2–4 hrs)
Optimum Conditions :
-
1.3 eq SO₃·DMF
-
−5°C
-
3.2 hrs
This model increased yield from 78% to 93% while reducing byproduct formation .
Q & A
Q. What are the key synthetic steps and intermediates for preparing N-cyclooctyl-3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide?
The synthesis typically involves:
- Step 1: Sulfonylation of 4-(2-fluorophenyl)piperazine using a sulfonyl chloride derivative to form the piperazinylsulfonyl intermediate .
- Step 2: Coupling the intermediate with a thiophene-2-carboxamide precursor, often via nucleophilic substitution or amide bond formation under reflux conditions (e.g., acetonitrile, 60–80°C) .
- Step 3: Introducing the N-cyclooctyl group through alkylation or reductive amination, followed by purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .
Critical Note: Reaction yields depend on solvent choice (DMF or dichloromethane) and stoichiometric control of the sulfonyl chloride intermediate .
Q. Which spectroscopic and crystallographic methods are most effective for confirming the compound’s structure?
- NMR Spectroscopy: H and C NMR are used to verify substituent positions (e.g., thiophene C-3 sulfonyl group, cyclooctyl proton environments) .
- X-ray Crystallography: SHELX software (SHELXL/SHELXS) refines hydrogen bonding networks and dihedral angles between aromatic rings (e.g., thiophene vs. fluorophenyl groups). For example, dihedral angles <15° suggest planar stacking .
- Mass Spectrometry: High-resolution MS confirms molecular weight (e.g., [M+H] at m/z 508.2) .
Q. How can researchers assess the compound’s purity and stability under experimental conditions?
- HPLC: Reverse-phase C18 columns (acetonitrile/water mobile phase) quantify purity (>95% recommended for biological assays) .
- Thermogravimetric Analysis (TGA): Evaluates decomposition temperatures (>200°C indicates thermal stability for storage) .
- Accelerated Stability Testing: Expose the compound to 40°C/75% RH for 4 weeks; monitor degradation via TLC or NMR .
Advanced Research Questions
Q. How can conflicting data in biological activity assays be systematically addressed?
- Case Example: If IC values vary across cancer cell lines (e.g., 2.5 µM vs. 5.46 µM in similar compounds), perform:
- Dose-Response Curves: Use 8-point dilutions (1 nM–100 µM) to minimize variability .
- Target Validation: Employ siRNA knockdowns or competitive binding assays to confirm receptor specificity (e.g., dopamine D2/D3 for piperazine-containing analogs) .
- Statistical Analysis: Apply ANOVA with post-hoc tests (e.g., Tukey’s) to identify outliers .
Q. What computational strategies optimize the compound’s pharmacokinetic (PK) properties?
- ADMET Prediction: Use SwissADME or Schrödinger QikProp to predict logP (optimal: 2–3), aqueous solubility (>50 µM), and CYP450 inhibition .
- Molecular Dynamics (MD): Simulate binding to serum albumin to assess plasma protein binding (e.g., >90% binding may reduce bioavailability) .
- Metabolite Identification: Employ LC-MS/MS to detect phase I/II metabolites (e.g., sulfoxide formation via CYP3A4) .
Q. How can structural modifications enhance selectivity for a target receptor?
- SAR Approach:
- Modify the Piperazine Ring: Replace 2-fluorophenyl with 3-chlorophenyl to test halogen effects on receptor affinity .
- Cyclooctyl Substitution: Compare N-cyclooctyl vs. N-cyclohexyl to evaluate steric effects on binding pocket entry .
- Thiophene Ring Functionalization: Introduce methyl groups at C-4/C-5 to alter π-π stacking with aromatic residues .
Data Table:
| Modification | IC (µM) | Selectivity Ratio (Target/Off-Target) |
|---|---|---|
| Parent Compound | 3.2 | 12.5 (D2/D1) |
| 3-Chlorophenyl Analog | 1.8 | 22.1 (D2/D1) |
| N-Cyclohexyl Derivative | 5.1 | 8.3 (D2/D1) |
Methodological Challenges and Solutions
Q. How to resolve low solubility in aqueous buffers for in vitro assays?
- Co-Solvent Systems: Use DMSO (≤0.1% final concentration) or β-cyclodextrin inclusion complexes .
- Salt Formation: Convert the free base to a hydrochloride salt via HCl/EtOAc treatment .
- Pro-drug Design: Introduce phosphate esters at the carboxamide group for hydrolytic activation in physiological conditions .
Q. What experimental designs mitigate synthetic byproduct formation?
- Optimized Sulfonylation: Use slow addition of sulfonyl chloride at 0°C to minimize di-sulfonylated byproducts .
- Catalytic Improvements: Employ DMAP (4-dimethylaminopyridine) to accelerate amide coupling and reduce reaction time .
- Byproduct Monitoring: Track intermediates via in situ IR spectroscopy (e.g., carbonyl peaks at 1680–1700 cm) .
Data Contradiction Analysis
Q. How to interpret discrepancies in crystallographic vs. computational docking poses?
- Root Cause: Crystal packing forces (e.g., C–H⋯O interactions) may distort ligand conformations vs. vacuum-phase docking .
- Solution: Perform MD simulations in explicit solvent (e.g., TIP3P water) to account for solvation effects .
- Validation: Overlay experimental (X-ray) and computational poses using PyMOL; RMSD <2.0 Å indicates reliability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
